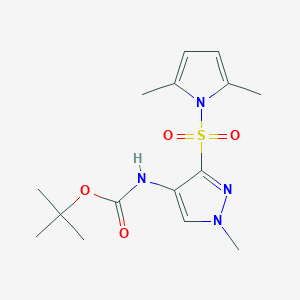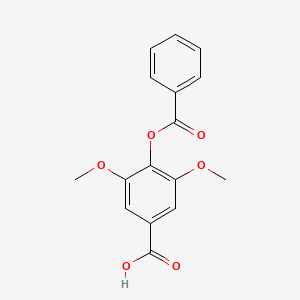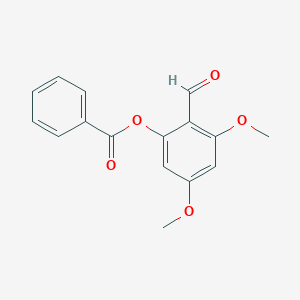
tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate: is a complex organic compound that features a combination of pyrrole and pyrazole rings. These heterocyclic structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrrole and pyrazole intermediates. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalyst like iron (III) chloride . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential therapeutic properties. The pyrrole and pyrazole rings are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Researchers are investigating its potential as a lead compound for developing new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3-(1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-4-yl)carbamate
- tert-Butyl (3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-4-yl)carbamate
Uniqueness
What sets tert-Butyl (3-((2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl)-1-methyl-1H-pyrazol-4-yl)carbamate apart from similar compounds is the presence of the sulfonyl group, which can significantly alter its chemical reactivity and biological activity. This functional group allows for additional interactions with molecular targets, potentially enhancing its therapeutic effects .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(2,5-dimethylpyrrol-1-yl)sulfonyl-1-methylpyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-10-7-8-11(2)19(10)24(21,22)13-12(9-18(6)17-13)16-14(20)23-15(3,4)5/h7-9H,1-6H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONMHSXTCXDFCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1S(=O)(=O)C2=NN(C=C2NC(=O)OC(C)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




